Cas no 1807265-51-5 (2-Chloro-6-ethyl-3-fluorotoluene)

2-Chloro-6-ethyl-3-fluorotoluene is a halogenated aromatic compound featuring chloro, ethyl, and fluoro substituents on a toluene backbone. Its unique substitution pattern enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of both chloro and fluoro groups allows for selective reactivity in cross-coupling reactions, while the ethyl group contributes to steric and electronic modulation. This compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it valuable for constructing complex molecules, offering versatility in fine chemical applications. High purity grades are available to meet stringent research and industrial requirements.
2-Chloro-6-ethyl-3-fluorotoluene structure
1807265-51-5 structure
Product name:2-Chloro-6-ethyl-3-fluorotoluene
CAS No:1807265-51-5
MF:C9H10ClF
MW:172.627105236053
CID:5038236

2-Chloro-6-ethyl-3-fluorotoluene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-ethyl-3-fluorotoluene
    • Inchi: 1S/C9H10ClF/c1-3-7-4-5-8(11)9(10)6(7)2/h4-5H,3H2,1-2H3
    • InChI Key: UDMBCMHYRPGHFN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1C)CC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0

2-Chloro-6-ethyl-3-fluorotoluene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010000897-500mg
2-Chloro-6-ethyl-3-fluorotoluene
1807265-51-5 97%
500mg
863.90 USD 2021-07-06
Alichem
A010000897-250mg
2-Chloro-6-ethyl-3-fluorotoluene
1807265-51-5 97%
250mg
475.20 USD 2021-07-06
Alichem
A010000897-1g
2-Chloro-6-ethyl-3-fluorotoluene
1807265-51-5 97%
1g
1,504.90 USD 2021-07-06

Additional information on 2-Chloro-6-ethyl-3-fluorotoluene

Introduction to 2-Chloro-6-ethyl-3-fluorotoluene (CAS No. 1807265-51-5)

2-Chloro-6-ethyl-3-fluorotoluene, identified by its Chemical Abstracts Service (CAS) number 1807265-51-5, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatics, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The presence of both chlorine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists.

The structural features of 2-Chloro-6-ethyl-3-fluorotoluene include a benzene ring substituted with a chlorine atom at the 2-position, an ethyl group at the 6-position, and a fluorine atom at the 3-position. This specific arrangement of functional groups allows for diverse chemical modifications, enabling the synthesis of structurally diverse derivatives with tailored biological activities. In recent years, there has been growing interest in exploring the potential of such halogenated aromatics in drug discovery, particularly due to their ability to enhance metabolic stability and binding affinity to biological targets.

One of the most compelling aspects of 2-Chloro-6-ethyl-3-fluorotoluene is its utility as a precursor in the development of novel therapeutic agents. The fluorine atom, in particular, is known for its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic resistance, which are critical factors in drug design. Recent studies have demonstrated that compounds incorporating fluorine atoms often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts. For instance, fluoroaromatics have been shown to exhibit enhanced binding to enzymes and receptors, leading to more potent and selective therapeutic effects.

Moreover, the chlorine substituent in 2-Chloro-6-ethyl-3-fluorotoluene can serve as a handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reaction mechanism is particularly useful for introducing additional heterocyclic or aliphatic moieties into the aromatic core, thereby expanding the chemical space for drug discovery. Researchers have leveraged this property to synthesize a variety of bioactive molecules, including kinase inhibitors and antiviral agents. The ethyl group at the 6-position also contributes to the compound's overall steric environment, influencing its interactions with biological targets and potentially enhancing oral bioavailability.

In the context of contemporary pharmaceutical research, 2-Chloro-6-ethyl-3-fluorotoluene has been employed in the synthesis of several promising lead compounds. For example, recent publications have highlighted its role in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging but crucial drug targets due to their involvement in numerous disease pathways. The halogenated aromatic scaffold provides a rigid framework that can be fine-tuned through structural modifications to optimize binding affinity and selectivity. Such efforts have led to the discovery of novel compounds with potential therapeutic applications in oncology and inflammatory diseases.

The agrochemical sector has also benefited from the versatility of 2-Chloro-6-ethyl-3-fluorotoluene as an intermediate. Fluorinated aromatic compounds are known for their efficacy as pesticides and herbicides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. Researchers have synthesized derivatives of this compound that exhibit potent activity against resistant weed species, offering new solutions for sustainable agriculture. The combination of chlorine and fluorine substituents enhances the compound's stability under environmental conditions, ensuring prolonged efficacy in field applications.

From a synthetic chemistry perspective, 2-Chloro-6-ethyl-3-fluorotoluene serves as a versatile platform for exploring new synthetic methodologies. The presence of multiple reactive sites allows for diverse functionalization strategies, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of aryl or heteroaryl groups at various positions on the benzene ring, facilitating the construction of complex molecular architectures. Such advances in synthetic chemistry have enabled researchers to access novel scaffolds with improved pharmacological properties.

Recent advances in computational chemistry have further enhanced our understanding of how structural modifications influence the biological activity of 2-Chloro-6-ethyl-3-fluorotoluene derivatives. Molecular modeling studies have revealed that subtle changes in electronic distribution induced by fluorine substitution can significantly impact binding interactions with biological targets. These insights have guided rational drug design efforts, allowing for the prediction and optimization of lead compounds with enhanced potency and selectivity. The integration of experimental data with computational modeling has become indispensable in modern pharmaceutical research.

The industrial production of 2-Chloro-6-ethyl-3-fluorotoluene adheres to stringent quality control measures to ensure consistency and purity for research applications. Manufacturers employ advanced purification techniques such as distillation under inert conditions and recrystallization from suitable solvents to achieve high-purity materials. These processes are critical for maintaining reproducibility in synthetic protocols and ensuring that researchers receive reliable starting materials for their investigations.

In conclusion,2-Chloro-6-ethyl-3-fluorotoluene (CAS No. 1807265-51-5) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an ideal candidate for further exploration through medicinal chemistry initiatives aimed at discovering novel therapeutic agents. As research continues to uncover new applications for halogenated aromatics like this one,2-Chloro-6-ethyl-3-fluorotoluene is poised to play an increasingly important role in addressing unmet medical needs.

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